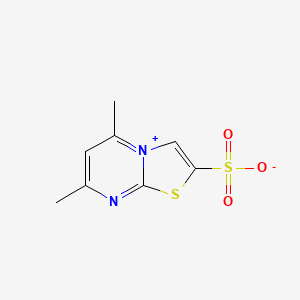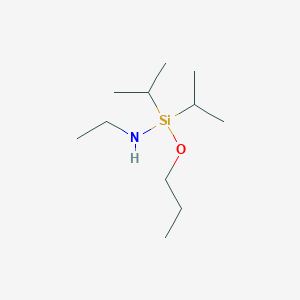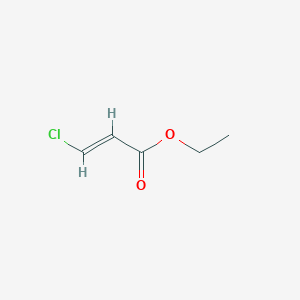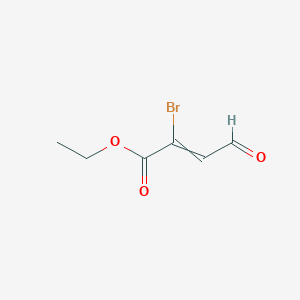
Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of thiazolopyrimidines, which combines a thiazole ring with a pyrimidine ring, makes them an interesting subject for research and development in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane. The reaction conditions often involve heating the reactants in the presence of a suitable solvent, such as ethanol or acetonitrile, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the presence of functional groups on the thiazole and pyrimidine rings, which can interact with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, potentially converting sulfoxides back to sulfides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings .
Aplicaciones Científicas De Investigación
Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antibacterial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- Thiazolo(3,2-c)pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide
- 2-Substituted thiazolo(3,2-a)pyrimidine derivatives
- Fluorinated thiazolo(3,2-a)pyrimidin-7-ones
Uniqueness
Thiazolo(3,2-a)pyrimidin-4-ium, 5,7-dimethyl-2-sulfo-, hydroxide is unique due to the presence of the sulfo group, which can enhance its solubility and reactivity.
Propiedades
Número CAS |
107072-33-3 |
|---|---|
Fórmula molecular |
C8H8N2O3S2 |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
5,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-4-ium-2-sulfonate |
InChI |
InChI=1S/C8H8N2O3S2/c1-5-3-6(2)10-4-7(15(11,12)13)14-8(10)9-5/h3-4H,1-2H3 |
Clave InChI |
FTLZPOWQWHQRLH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=[N+]2C=C(SC2=N1)S(=O)(=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate](/img/structure/B14162576.png)
![(5-Furan-2-yl-2,2-dimethyl-1,4-dihydro-2H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-yl)-(3-methoxy-p ropyl)-amine](/img/structure/B14162591.png)

![3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B14162623.png)

![2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B14162636.png)


![Benzene-1,3-diamine, N,N-diacetyl-5-[3,4,4,4-tetrafluoro-2-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)-1,3-di(trifluoromethyl)-1-butenyloxy]-](/img/structure/B14162655.png)
![1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14162656.png)

![2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14162675.png)

![7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B14162689.png)
